CDC

Description

Structure

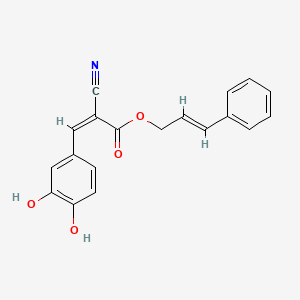

3D Structure

Properties

Molecular Formula |

C19H15NO4 |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11- |

InChI Key |

XGHYFEJMJXGPGN-CHLGNXTCSA-N |

SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Origin of Product |

United States |

what is the mechanism of action of Compound CDC

To provide a comprehensive technical guide on the mechanism of action of a compound, it is essential to first identify the specific compound . The term "Compound CDC" is ambiguous and does not refer to a unique, recognized chemical entity. It may be an abbreviation for a class of compounds, a project name, or a non-standardized identifier.

To proceed with your request, please specify the exact name or recognized identifier of the compound you are interested in. For example, you might be referring to a compound associated with the Centers for Disease Control and Prevention (CDC) or a compound with "CDC" in its name, such as a cell division cycle (CDC) protein inhibitor.

Once the specific compound is identified, a detailed technical guide can be developed, including:

-

Mechanism of Action: A thorough explanation of the molecular pathways and targets through which the compound exerts its effects.

-

Quantitative Data: Summarized in tables, this would include metrics like IC50, EC50, Ki, and other relevant pharmacological data.

-

Experimental Protocols: Detailed methodologies for key experiments such as enzymatic assays, cell-based assays, and binding studies.

-

Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and other conceptual relationships, adhering to the specified formatting requirements.

Without the specific identity of "Compound CDC," it is not possible to generate an accurate and meaningful technical guide.

Introduction: The Critical Role of Cdc25 Phosphatases in Cell Cycle Regulation

An In-depth Technical Guide to the Discovery and Development of Cdc25 Phosphatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Cell Division Cycle 25 (Cdc25) phosphatases are a family of dual-specificity protein phosphatases that are essential regulators of eukaryotic cell cycle progression.[1][2] By removing inhibitory phosphate groups from cyclin-dependent kinases (Cdks), Cdc25 proteins trigger the activation of Cdk-cyclin complexes, which in turn drive the transitions between different phases of the cell cycle.[1] In mammals, there are three main isoforms of Cdc25: Cdc25A, Cdc25B, and Cdc25C.

-

Cdc25A is a key regulator of the G1/S transition, activating Cdk2-cyclin E and Cdk2-cyclin A complexes.[3] It also plays a role in the G2/M transition.[4]

-

Cdc25B is considered a "starter" phosphatase for mitosis, initiating the activation of the Cdk1-cyclin B complex at the centrosome.[4]

-

Cdc25C is primarily responsible for the full activation of Cdk1-cyclin B in the nucleus, leading to mitotic entry.[3][5]

The pivotal role of Cdc25 phosphatases in cell cycle control has made them attractive targets for the development of novel anticancer therapies. Overexpression of Cdc25A and Cdc25B has been observed in a variety of human cancers, correlating with poor prognosis.[6] Inhibition of these phosphatases can lead to cell cycle arrest and apoptosis in cancer cells, making them a promising avenue for therapeutic intervention.

The Cdc25 Signaling Pathway

The activity of Cdc25 phosphatases is tightly regulated by a complex network of phosphorylation and dephosphorylation events, as well as by protein-protein interactions and subcellular localization. A simplified representation of the core Cdc25 signaling pathway leading to mitotic entry is depicted below.

Caption: The Cdc25-Cdk1 positive feedback loop driving mitotic entry.

Discovery and Development of Cdc25 Inhibitors

The search for potent and selective Cdc25 inhibitors has been an active area of research for several decades. A diverse range of chemical scaffolds, from natural products to synthetic small molecules, have been investigated.

Quantitative Data of Representative Cdc25 Inhibitors

The following table summarizes the in vitro activity of several classes of Cdc25 inhibitors against the different Cdc25 isoforms. This data provides a comparative overview of their potency and selectivity.

| Compound Class | Representative Compound | Cdc25A (IC50/Ki, µM) | Cdc25B (IC50/Ki, µM) | Cdc25C (IC50/Ki, µM) | Reference |

| Quinones | Vitamin K3 | 38 (Ki) | 95 (Ki) | 20 (Ki) | Lazo, J. S., et al. (2001) |

| Cpd 5 | ~2 | ~2 | ~2 | Tamura, K., et al. (2000) | |

| Natural Products | Dysidiolide | 9.4 (IC50) | - | - | Gunasekera, S. P., et al. (1996) |

| NSC 663284 | 0.09 (IC50) | 0.02 (IC50) | 0.13 (IC50) | Pu, L., et al. (1999) | |

| Sulfonated Naphthoquinones | NSC 672121 | 0.22 (IC50) | 0.04 (IC50) | 0.11 (IC50) | Lazo, J. S., et al. (2002) |

| Phosphate Bioisosteres | KR-6-2 | 0.38 (IC50) | 0.18 (IC50) | 0.45 (IC50) | Han, Y. T., et al. (2006) |

| Thiazolidinones | Compound 12 | 1.8 (IC50) | 0.9 (IC50) | 2.5 (IC50) | Guchhait, S. K., et al. (2006) |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. Values are approximate and may vary depending on assay conditions.

Experimental Protocols for Key Assays

The discovery and characterization of Cdc25 inhibitors rely on a variety of biochemical and cell-based assays.

In Vitro Cdc25 Phosphatase Activity Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a recombinant Cdc25 enzyme.

Principle: The assay utilizes a fluorogenic or chromogenic substrate that, upon dephosphorylation by Cdc25, produces a detectable signal. A common substrate is 3-O-methylfluorescein phosphate (OMFP).

Materials:

-

Recombinant human Cdc25A, B, or C protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Substrate: 3-O-methylfluorescein phosphate (OMFP)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of the recombinant Cdc25 enzyme to each well of the microplate.

-

Add the test compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OMFP substrate to each well.

-

Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assay for Cell Cycle Analysis

This assay assesses the effect of a Cdc25 inhibitor on the cell cycle distribution of a cancer cell line.

Principle: Cells are treated with the test compound, and their DNA content is analyzed by flow cytometry after staining with a fluorescent DNA-binding dye (e.g., propidium iodide). The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then quantified.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the cells with PBS and resuspend them in the PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Cdc25 inhibition.

Experimental Workflow for Cdc25 Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and identification of novel Cdc25 inhibitors.

Caption: A generalized workflow for the discovery and development of Cdc25 inhibitors.

Conclusion and Future Directions

The development of Cdc25 phosphatase inhibitors remains a promising strategy for cancer therapy. Significant progress has been made in identifying potent inhibitors from various chemical classes. However, challenges related to selectivity among the Cdc25 isoforms and off-target effects need to be addressed to translate these findings into clinically successful drugs. Future research will likely focus on the development of highly selective inhibitors, the exploration of novel chemical scaffolds, and the use of combination therapies to enhance the therapeutic efficacy of Cdc25 inhibition. The detailed understanding of the regulatory mechanisms of Cdc25 phosphatases will continue to provide new opportunities for the design of next-generation anticancer agents.

References

- 1. Cdc25 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Cyclin B1 - Wikipedia [en.wikipedia.org]

- 6. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Compound CDC in Cancer: An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of compounds referred to as "CDC" in the context of cancer research. It is critical to note that the abbreviation "CDC" has been attributed to at least two distinct chemical entities with demonstrated anticancer properties: Candesartan Cilexetil , an angiotensin II receptor blocker, and 7-Chloro-1,4-dimethyl-9H-carbazole , a carbazole derivative. This document is therefore divided into two sections to address each compound individually, presenting available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Section 1: Candesartan Cilexetil (CDC) as a Neddylation and Angiotensin II Receptor Inhibitor

Candesartan Cilexetil, an established antihypertensive drug, has been repurposed as a potential anticancer agent due to its dual mechanism of action: inhibition of the Nedd8-activating enzyme (NAE) in the neddylation pathway and blockade of the angiotensin II type 1 receptor (AT1R).

Quantitative Data

The following tables summarize the in vitro efficacy of Candesartan Cilexetil and its derivatives.

| Compound | Target | Assay Type | IC50 Value (µM) | Cancer Type | Reference |

| Candesartan Cilexetil (CDC) | Nedd8-activating enzyme (NAE) | Enzyme Assay | 16.43 | General | [1][2] |

| Benzimidazole derivative 35 | Nedd8-activating enzyme (NAE) | Enzyme Assay | 5.51 | General | [1][2] |

Table 1: In vitro inhibitory activity of Candesartan Cilexetil (CDC) and its derivative against NAE.

Mechanism of Action and Signaling Pathways

Candesartan Cilexetil exerts its anticancer effects through at least two primary mechanisms:

-

Inhibition of Neddylation: By inhibiting the Nedd8-activating enzyme (NAE), Candesartan Cilexetil disrupts the neddylation cycle, a crucial process for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation. The overactivation of neddylation is observed in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[1][2]

-

Angiotensin II Receptor Blockade: Candesartan Cilexetil blocks the AT1R, which, when activated by angiotensin II, can promote tumor cell proliferation, invasion, and angiogenesis. This blockade has been shown to inhibit the Wnt/β-catenin signaling pathway. The inhibition of this pathway leads to the downregulation of key proteins involved in cell proliferation and metastasis, such as Cyclin D1 and matrix metalloproteinases (MMPs).[3] Furthermore, in lung adenocarcinoma, Candesartan has been shown to sensitize cancer cells to TRAIL-mediated apoptosis by inhibiting autophagy flux through AMPK phosphorylation.[2]

Caption: Signaling pathways affected by Candesartan Cilexetil (CDC) in cancer cells.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of Candesartan Cilexetil on cancer cell lines.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Candesartan Cilexetil (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

This protocol is for quantifying apoptosis induced by Candesartan Cilexetil.

-

Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of Candesartan Cilexetil for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol outlines the evaluation of Candesartan Cilexetil's antitumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer Candesartan Cilexetil (e.g., 10 mg/kg, daily by oral gavage) or vehicle control.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study (e.g., 28 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Section 2: 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) as a Cytotoxic Agent

7-Chloro-1,4-dimethyl-9H-carbazole is a carbazole derivative that has demonstrated cytotoxic activity against thyroid cancer cell lines.

Quantitative Data

The following table summarizes the in vitro efficacy of 7-Chloro-1,4-dimethyl-9H-carbazole.

| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) | TPC1 | Papillary Thyroid Cancer | 10.1 | [1] |

| 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) | BHP 7-12 | Papillary Thyroid Cancer | 5.8 | [1] |

| 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) | ARO | Anaplastic Thyroid Cancer | 6.2 | [1] |

| 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) | FRO | Anaplastic Thyroid Cancer | 11.43 | [1] |

Table 2: In vitro cytotoxic activity of 7-Chloro-1,4-dimethyl-9H-carbazole (CDC) against thyroid cancer cell lines.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by 7-Chloro-1,4-dimethyl-9H-carbazole in cancer have not been explicitly detailed in the available literature, the broader class of carbazole derivatives is known to exert anticancer effects through various mechanisms. These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Commonly implicated pathways for carbazole derivatives include the STAT3, MAPK, and AKT signaling pathways. It is plausible that 7-Chloro-1,4-dimethyl-9H-carbazole shares a similar mechanism of action.

Caption: Postulated signaling pathways affected by carbazole derivatives in cancer.

Experimental Protocols

The protocol for the MTT assay for 7-Chloro-1,4-dimethyl-9H-carbazole is similar to that described for Candesartan Cilexetil.

-

Cell Plating: Seed thyroid cancer cell lines (TPC1, BHP 7-12, ARO, FRO) in 96-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of 7-Chloro-1,4-dimethyl-9H-carbazole.

-

MTT Addition and Solubilization: Follow the same procedure as outlined in section 1.3.1.

-

Absorbance Reading: Measure absorbance to determine cell viability and calculate the IC50 value.

To further characterize the anticancer effects of this compound, apoptosis and cell cycle analysis are recommended.

-

Apoptosis Assay: The Annexin V/PI staining method described in section 1.3.2 can be employed to determine if the compound induces apoptosis in thyroid cancer cells.

-

Cell Cycle Analysis: Cells can be treated with the compound, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if the compound causes cell cycle arrest.

Conclusion

The term "Compound CDC" in cancer research is ambiguous and can refer to at least two distinct molecules: Candesartan Cilexetil and 7-Chloro-1,4-dimethyl-9H-carbazole. Both compounds have demonstrated promising preclinical anticancer activity. Candesartan Cilexetil acts as a dual inhibitor of the neddylation pathway and the angiotensin II receptor, with a well-defined impact on signaling pathways like Wnt/β-catenin and AMPK-mediated autophagy. 7-Chloro-1,4-dimethyl-9H-carbazole shows potent cytotoxicity against thyroid cancer cells, likely through mechanisms common to other carbazole derivatives, such as the inhibition of pro-survival signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of both compounds in various cancer types.

References

The Critical Role of Cell Division Cycle (CDC) Proteins in Signal Transduction and as Therapeutic Targets

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Cell Division Cycle (CDC) proteins in orchestrating cell signaling pathways, with a specific focus on Cdc20, Cdc25, and Cdc7. These proteins are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for novel therapeutic interventions. This document details the mechanisms of action of small molecule inhibitors targeting these proteins, presents quantitative data on their efficacy, provides detailed experimental protocols for their study, and visualizes the complex signaling networks they modulate.

Cdc20: A Key Regulator of Mitotic Progression

Cdc20 is an essential co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that triggers the metaphase-to-anaphase transition and mitotic exit.[1] By binding to the APC/C, Cdc20 facilitates the ubiquitination and subsequent proteasomal degradation of key mitotic proteins, including securin and S/M-phase cyclins.[2] The degradation of securin liberates separase to cleave cohesin, allowing sister chromatid separation. The destruction of cyclins inactivates cyclin-dependent kinases (CDKs), paving the way for mitotic exit.[2] Given its critical role, inhibition of the APC/C-Cdc20 interaction is a promising strategy for cancer therapy, inducing mitotic arrest and apoptosis in cancer cells.[1]

Small Molecule Inhibitors of Cdc20

Several small molecules have been identified that inhibit the function of Cdc20. These include Apcin and proTAME (a cell-permeable prodrug of TAME). Apcin is a competitive inhibitor that binds to the D-box binding pocket of Cdc20, preventing substrate recognition.[1] ProTAME, on the other hand, disrupts the interaction between Cdc20 and the APC/C at a different site.[3] The combination of these inhibitors can synergistically block mitotic exit.[3]

Quantitative Data for Cdc20 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of representative Cdc20 inhibitors in various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Apcin | MDA-MB-231 | Cell Viability | 21.23 ± 1.68 | [4] |

| MDA-MB-468 | Cell Viability | 11.24 ± 1.68 | [4] | |

| proTAME | AN3CA | Cell Proliferation (72h) | ~10 | [5] |

| KLE | Cell Proliferation (72h) | ~10 | [5] |

Signaling Pathway of APC/C-Cdc20

The following diagram illustrates the central role of APC/C-Cdc20 in the metaphase-to-anaphase transition and the points of intervention by small molecule inhibitors.

References

- 1. CDC20: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The APC/C recruits cyclin B1–Cdk1–Cks in prometaphase before D box recognition to control mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Compounds Inducing Complement-Dependent Cytotoxicity (CDC)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In the realm of therapeutic drug development, particularly in oncology and immunology, understanding the mechanism of action of a candidate compound is paramount. One such critical mechanism is Complement-Dependent Cytotoxicity (CDC), a process of the innate immune system that can be harnessed by therapeutic agents, most notably monoclonal antibodies, to eliminate target cells. This technical guide provides an in-depth overview of the preclinical evaluation of compounds that induce CDC. While a specific agent designated "Compound CDC" is not identified in publicly available research, this document outlines the essential preclinical studies, data interpretation, and experimental protocols relevant for any therapeutic candidate designed to function through this pathway.

Core Concepts of Complement-Dependent Cytotoxicity

CDC is an effector function of certain antibodies that, upon binding to a target antigen on a cell surface, activate the classical complement pathway. This activation leads to a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC) on the target cell's membrane. The MAC creates pores in the cell membrane, leading to osmotic lysis and cell death.[1][2] The efficacy of CDC is influenced by several factors, including the antibody's isotype, the density of the target antigen on the cell surface, and the expression of complement regulatory proteins by the target cell.[2][3]

Experimental Protocols for Preclinical CDC Efficacy Studies

Detailed and reproducible experimental protocols are the cornerstone of a robust preclinical data package. Below are the methodologies for key in vitro and in vivo experiments to assess CDC.

In Vitro CDC Assay

The in vitro CDC assay is a primary method to quantify the ability of a compound to induce complement-mediated cell lysis.

Objective: To determine the concentration-dependent lysis of target cells by a therapeutic compound in the presence of a complement source.

Materials:

-

Target cells expressing the antigen of interest

-

Therapeutic compound (e.g., monoclonal antibody)

-

A source of active complement (e.g., normal human serum)

-

Assay medium (e.g., RPMI)

-

A method to quantify cell death (e.g., a fluorescent dye that only enters dead cells, or measurement of released intracellular components like ATP or LDH)[2]

-

Control antibodies (positive and negative)

Protocol:

-

Cell Preparation: Target cells are harvested, washed, and resuspended in the assay medium at a predetermined concentration.

-

Assay Setup: In a 96-well or 384-well plate, the target cells are incubated with serial dilutions of the therapeutic compound.[3]

-

Complement Addition: A fixed concentration of the complement source (e.g., 15% human serum) is added to each well.[3] Control wells should include cells with complement but no antibody, cells with antibody but no complement, and cells alone.

-

Incubation: The plate is incubated for a defined period (typically 30-60 minutes) at 37°C.[3]

-

Quantification of Cell Lysis: Cell death is measured using a validated method. For example, a non-vital dye can be added, and the fluorescence of lysed cells is quantified using a plate reader or flow cytometer.[3] Alternatively, the release of intracellular enzymes like lactate dehydrogenase (LDH) can be measured.[2]

-

Data Analysis: The percentage of specific lysis is calculated for each compound concentration and plotted to determine the EC50 value.

In Vivo Efficacy Studies in Animal Models

In vivo studies are crucial to evaluate the therapeutic efficacy of a CDC-inducing compound in a complex biological system.

Objective: To assess the anti-tumor activity and tolerability of the therapeutic compound in a relevant animal model.

Model Selection:

-

Syngeneic tumor models: These models use tumor cells that are genetically compatible with the immunocompetent host animal strain, allowing for the evaluation of the compound's interaction with a complete immune system.

-

Xenograft models: Human tumor cells are implanted into immunodeficient mice. These models are useful for evaluating the direct anti-tumor activity of the compound but are limited in their ability to assess the full contribution of the immune system.

General Protocol:

-

Tumor Implantation: Tumor cells are implanted into the animals, typically subcutaneously or orthotopically.

-

Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The therapeutic compound is administered according to a predetermined dose and schedule (e.g., intravenously).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Key endpoints include tumor growth inhibition, tumor regression, and survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream biological effects.

Data Presentation: Key Quantitative Metrics

Summarizing quantitative data in a structured format is essential for the comparison of different compounds and for making informed decisions about further development.

| Parameter | Description | Typical Assay | Significance |

| EC50 / IC50 | The concentration of the compound that elicits 50% of the maximum response (e.g., cell lysis).[4] | In vitro CDC assay | A lower EC50 value indicates higher potency. |

| Maximum Lysis (%) | The maximum percentage of target cell lysis achieved at saturating concentrations of the compound. | In vitro CDC assay | Indicates the maximum efficacy of the compound in vitro. |

| Tumor Growth Inhibition (TGI) (%) | The percentage reduction in tumor growth in treated animals compared to the control group. | In vivo animal studies | A primary measure of in vivo efficacy. |

| Pharmacokinetic (PK) Parameters | Measures of how the compound is absorbed, distributed, metabolized, and excreted.[5] | In vivo animal studies | Provides information on drug exposure and helps in dose selection. |

| Pharmacodynamic (PD) Biomarkers | Molecular indicators of drug activity in tissues. | In vivo animal studies | Confirms the mechanism of action in vivo. |

Visualization of Key Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Signaling Pathway of Complement-Dependent Cytotoxicity

References

An In-depth Technical Guide on the In Vitro Effects of Ceramide Analogs on Cell Lines

Disclaimer: The term "Compound CDC" is ambiguous and could refer to either Complement-Dependent Cytotoxicity (CDC), an immunological process, or a specific chemical compound. As the request focuses on the in vitro effects of a compound on cell lines, this guide will focus on a class of compounds frequently studied for their cytotoxic effects: ceramide analogs . Ceramides are bioactive sphingolipids involved in various cellular processes, including apoptosis, and their synthetic analogs are investigated for their therapeutic potential, particularly in oncology.[1][2]

This technical guide provides a comprehensive overview of the in vitro effects of ceramide analogs on various cell lines, detailing their cytotoxic properties, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Data on Cytotoxicity

The cytotoxic effects of several novel ceramide analogs have been evaluated in various cancer and normal cell lines. The data presented below summarizes the half-maximal effective concentration (EC50) and other cytotoxicity measures, providing a comparative view of their potency and selectivity.

| Compound Name/Analog | Cell Line(s) | Assay Type | Key Findings | Reference(s) |

| Pyridine-C4-ceramide | SKBr3, MCF-7/Adr, Normal Breast Epithelial | Lactate Dehydrogenase (LDH) Release | Non-selective cytotoxicity with EC50 values between 12.8-16.7 µM at 24 hours across all three cell lines.[1] | [1] |

| 5R-OH-3E-C8-ceramide | SKBr3, MCF-7/Adr, Normal Breast Epithelial | LDH Release | Showed increased and selective cytotoxicity in the tumor cell lines compared to normal breast epithelial cells.[1] | [1] |

| Adamantyl-ceramide | SKBr3, MCF-7/Adr, Normal Breast Epithelial | LDH Release | Exhibited increased cytotoxicity in the tumor cell lines compared to the normal breast epithelial cells.[1] | [1] |

| Benzene-C4-ceramide | SKBr3, MCF-7/Adr, Normal Breast Epithelial | LDH Release | Demonstrated increased cytotoxicity in the tumor cell lines compared to the normal breast epithelial cells.[1] | [1] |

| C2-ceramide | Human iPSC-derived Retinal Ganglion Cells (RGCs) | Not specified | Induced a significant concentration- and time-dependent decrease in RGC viability.[3] | [3] |

| B13 | Human Colon Carcinoma Cell Lines | MTT Assay | Cytotoxic at high doses in both primary and metastatic human colon cancer cell lines.[4] | [4] |

| LCL85 | Human Colon Carcinoma Cell Lines | MTT Assay | Highly cytotoxic at high doses, with almost no cytotoxicity at low doses in both primary and metastatic human colon cancer cell lines.[4] | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro effects of ceramide analogs on cell lines.

-

Cell Lines: Human cancer cell lines (e.g., SKBr3, MCF-7/Adr, human colon carcinoma lines) and normal cell lines (e.g., normal breast epithelial cells, human optic nerve head astrocytes) are cultured in appropriate media (e.g., Eagle's minimum essential medium or Ham's F-12) supplemented with fetal bovine serum and antibiotics.[1][5]

-

Compound Preparation: Ceramide analogs are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.[5]

-

Incubation: Cells are seeded in multi-well plates and, after adherence, are treated with varying concentrations of the ceramide analog or vehicle control (DMSO) for specific time periods (e.g., 24, 48 hours).[6]

Several methods can be employed to measure cell viability and cytotoxicity:

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme released from cells with damaged plasma membranes, in the culture medium. Increased LDH activity is indicative of cell lysis and cytotoxicity.[1][7]

-

MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[6][8]

-

WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The absorbance of the formazan dye is measured to determine cell viability.[6]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells. The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6]

To determine if the cytotoxic effects are due to programmed cell death, the following assays can be performed:

-

Caspase Activity Assays: The activation of caspases, particularly caspase-3 and caspase-8, is a hallmark of apoptosis. These assays use specific substrates that, when cleaved by the active caspase, produce a fluorescent or colorimetric signal.[3]

-

Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein that binds to phosphatidylserine, can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Modulated by Ceramide Analogs

Ceramides are central signaling molecules that can trigger apoptosis and regulate cell proliferation and differentiation.[1] Synthetic ceramide analogs are designed to mimic these functions, primarily to induce cell death in cancer cells.

Ceramides can induce apoptosis through multiple pathways:

-

Mitochondrial Pathway: Ceramide can directly act on mitochondria to cause the release of cytochrome c. This is a key event that initiates the caspase cascade, leading to apoptosis.[2]

-

Caspase Activation: Some studies have shown that ceramide analogs can lead to the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3.[3]

Below is a diagram illustrating the general pathway of ceramide-induced apoptosis.

Caption: Ceramide-induced apoptosis pathway.

The following diagram outlines a typical workflow for evaluating the in vitro effects of a compound like a ceramide analog.

Caption: General experimental workflow.

References

- 1. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for Ceramide induced Cytotoxicity in Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

Compound CDC: An In-depth Technical Guide to Protein Interactions and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of compounds referred to as "CDC," focusing on their interactions with protein targets, quantitative inhibitory data, and the experimental protocols used for their characterization. Due to the ambiguity of the term "Compound CDC" in scientific literature, this guide addresses two distinct and prominent entities: Cinnamyl-3,4-dihydroxy-α-cyanocinnamate , a selective inhibitor of lipoxygenase enzymes, and compounds that target Cell Division Cycle (CDC) proteins , with a specific focus on the dual Cdc7/Cdk9 inhibitor, PHA-767491 .

Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC)

Cinnamyl-3,4-dihydroxy-α-cyanocinnamate, commonly abbreviated as CDC, is a synthetic compound recognized for its potent inhibitory effects on the lipoxygenase (LO) family of enzymes.[1] These enzymes play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory pathways.

Protein Targets and Mechanism of Action

The primary protein targets of cinnamyl-3,4-dihydroxy-α-cyanocinnamate are the 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), and 15-lipoxygenase (15-LO) enzymes.[2][3][4] By inhibiting these enzymes, CDC blocks the conversion of arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to potent inflammatory mediators.[4] While initially reported as a selective inhibitor of platelet-type 12-LO (p12-LO), subsequent studies have demonstrated that CDC is a particularly potent inhibitor of 5-LO.[2][5]

The mechanism of action involves the direct inhibition of the catalytic activity of the lipoxygenase enzymes, thereby reducing the production of pro-inflammatory signaling molecules. This has implications for conditions where these pathways are upregulated, such as in certain inflammatory diseases and cancers.

Quantitative Data

The inhibitory activity of cinnamyl-3,4-dihydroxy-α-cyanocinnamate against its protein targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Assay Type | IC50 Value | Reference |

| 5-Lipoxygenase (5-LO) | Cell-free (purified human recombinant enzyme) | 9-25 nM | [2][5] |

| 5-Lipoxygenase (5-LO) | Cell-free (leukocyte homogenates) | 9-25 nM | [2][5] |

| 12-Lipoxygenase (p12-LO) | Cell-free | ~315-875 nM (calculated from selectivity index) | [2][5] |

| 15-Lipoxygenase (15-LO1) | Cell-free | ~135-375 nM (calculated from selectivity index) | [2][5] |

| 5-LO Product Formation | Intact human polymorphonuclear leukocytes | 0.45 - 0.8 µM | [2][4] |

| 5-LO Product Formation | Intact human monocytes | 0.45 - 0.8 µM | [2][4] |

Experimental Protocols

Lipoxygenase Activity Assay (Cell-Free)

This protocol outlines the determination of lipoxygenase activity in the presence of inhibitors using purified enzymes or cell homogenates.

-

Enzyme Preparation: Partially purified recombinant human 5-LO, p12-LO, and 15-LO1 are used. Alternatively, homogenates of human polymorphonuclear leukocytes (PMNL), monocytes, or platelets can be prepared.

-

Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of cinnamyl-3,4-dihydroxy-α-cyanocinnamate (or vehicle control, e.g., DMSO) for 10 minutes at 4°C in a phosphate-buffered saline (PBS) solution (pH 7.4) containing 1 mM EDTA and 1 mM ATP.

-

Reaction Initiation: Samples are pre-warmed to 37°C for 30 seconds. The reaction is initiated by adding 2 mM CaCl2 and a specific concentration of arachidonic acid (e.g., 20 µM).

-

Reaction Termination and Product Analysis: After a 10-minute incubation at 37°C, the reaction is terminated. The formation of lipoxygenase products (e.g., 5-HETE, 12-HETE, 15-HETE) is determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).[6]

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by cinnamyl-3,4-dihydroxy-α-cyanocinnamate.

CDC Protein Inhibitors: A Focus on PHA-767491

The "CDC" acronym in "Compound CDC" can also refer to inhibitors of Cell Division Cycle (CDC) proteins, which are critical regulators of the eukaryotic cell cycle. A well-characterized example is PHA-767491, a potent, ATP-mimetic dual inhibitor of Cdc7 kinase and Cyclin-Dependent Kinase 9 (Cdk9).

Protein Targets and Mechanism of Action

The primary protein targets of PHA-767491 are Cdc7 kinase and Cdk9 .

-

Cdc7 kinase is essential for the initiation of DNA replication. It forms a complex with its regulatory subunit, Dbf4 (together known as DDK), and phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the core of the replicative helicase. This phosphorylation is a key step in the activation of the helicase and the firing of replication origins. Inhibition of Cdc7 by PHA-767491 prevents the phosphorylation of MCM proteins, thereby blocking the initiation of DNA replication.

-

Cdk9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA polymerase II, which is crucial for the transition from transcription initiation to elongation. By inhibiting Cdk9, PHA-767491 can lead to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.

The dual inhibition of Cdc7 and Cdk9 by PHA-767491 results in cell cycle arrest and the induction of apoptosis, making it a compound of interest in cancer research.

Quantitative Data

The inhibitory potency of PHA-767491 against its primary and other targets, as well as its anti-proliferative effects in cancer cell lines, are summarized below.

| Target | Assay Type | IC50 Value | Reference |

| Cdc7 | In vitro kinase assay | 10 nM | |

| Cdk9 | In vitro kinase assay | 34 nM | |

| MAPKAP-K2 (MK-2) | In vitro kinase assay | 171 nM | |

| Cell Proliferation (HCC1954 cells) | Cell-based assay | 0.64 µM | |

| Cell Proliferation (Colo-205 cells) | Cell-based assay | 1.3 µM |

Experimental Protocols

In Vitro Kinase Assay for Cdc7/Cdk9

This protocol provides a general framework for assessing the inhibitory activity of compounds like PHA-767491 against Cdc7 and Cdk9.

-

Reagents: Recombinant human Cdc7/Dbf4 and Cdk9/cyclin T1 enzymes, appropriate substrates (e.g., a generic kinase substrate like myelin basic protein or a specific substrate for each kinase), ATP (radiolabeled or non-radiolabeled, depending on the detection method), and the inhibitor compound.

-

Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection of Kinase Activity: Kinase activity is measured by quantifying the phosphorylation of the substrate. This can be done using methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using non-radiolabeled ATP and a detection reagent that produces a luminescent signal in the presence of ADP (a byproduct of the kinase reaction).

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Analysis of MCM2 Phosphorylation in Cells

This protocol describes how to assess the cellular activity of a Cdc7 inhibitor by measuring the phosphorylation of its downstream target, MCM2.

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line) is cultured and treated with different concentrations of PHA-767491 for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated MCM2 (e.g., anti-phospho-MCM2 Ser40/41). A primary antibody for total MCM2 is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection and Analysis: The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence imaging). The intensity of the phosphorylated MCM2 band is normalized to the intensity of the total MCM2 band to determine the extent of inhibition of Cdc7 activity in the cells.

Signaling Pathway Visualization

The following diagram illustrates the role of Cdc7 and Cdk9 in the cell cycle and the points of inhibition by PHA-767491.

References

Unable to Proceed: Clarification Required for "Compound CDC"

Further investigation into the request for an in-depth technical guide on the pharmacokinetics of "Compound CDC" has revealed that "Compound CDC" is not a specific, publicly identifiable chemical compound. The acronym "CDC" is ambiguous and most prominently refers to the Centers for Disease Control and Prevention . It is also used in other scientific contexts, such as Complement-Dependent Cytotoxicity , which is a mechanism of action for some drugs, or as part of the name of organizations like the Cambridge Crystallographic Data Centre (CCDC) .

Without a more precise identifier for the compound of interest, it is not possible to retrieve the specific pharmacokinetic data, experimental protocols, or associated signaling pathways required to fulfill your request.

To proceed with the creation of the requested technical guide, please provide a more specific identifier for "Compound CDC," such as:

-

A specific chemical name (e.g., (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-dideoxy-3-O-(2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl)-β-D-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one)

-

A common or brand name (e.g., Azithromycin)

-

A unique identifier such as a CAS Registry Number, a PubChem CID, or a DrugBank ID.

-

A reference to a specific publication or patent where the compound is described.

Once a specific compound can be identified, I can proceed with a targeted search to gather the necessary information and generate the comprehensive technical guide as per your detailed requirements.

A Technical Review of Compound CDC: Biological Activity and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

The term "Compound CDC" is often used within the scientific community to refer to chemical entities that target the Cell Division Cycle (Cdc) kinases, a family of proteins crucial for the regulation of the cell cycle. This guide provides a comprehensive literature review of the biological activity of a prominent example of a "Compound CDC," PHA-767491, a potent dual inhibitor of Cdc7 and Cdk9 kinases. While the initial query for "Compound CDC" can be ambiguous, with another molecule, CDC-801, also identified in the context of clinical trials for Chronic Lymphocytic Leukemia (CLL), the available preclinical data for PHA-767491 allows for a more detailed technical analysis.

Quantitative Biological Activity of PHA-767491

The biological activity of PHA-767491 has been characterized through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined against its primary targets and in various cancer cell lines.

| Target Kinase | IC50 (nM) |

| Cdc7 | 10[1][2][3][4] |

| Cdk9 | 34[1][2][3][4] |

| Cdk1 | 250 - 1100[5] |

| Cdk2 | 240 - 1200[5][6] |

| Cdk5 | 460 - 1000[5] |

| Mitogen-activated protein kinase-activated protein kinase-2 (MK2) | 171[3][5] |

| GSK-3β | >200 (20-fold less potent than against Cdc7)[4] |

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1954 | Breast Cancer | 0.64[1][7] |

| Colo-205 | Colon Cancer | 1.3[1][7] |

| PC3 | Prostate Cancer | 1.03[8] |

| SW480 | Colon Cancer | 1.15[8] |

| SW620 | Colon Cancer | 1.4[8] |

| Average (61 human cell lines) | Various | 3.17[4] |

Mechanism of Action and Signaling Pathways

PHA-767491 exerts its anti-proliferative effects through the dual inhibition of Cdc7 and Cdk9, two kinases that play critical roles in different phases of the cell cycle and gene transcription.

Inhibition of Cdc7 and DNA Replication:

Cdc7 kinase is a key regulator of the initiation of DNA replication. It phosphorylates multiple subunits of the minichromosome maintenance (MCM) protein complex, which is the replicative DNA helicase. This phosphorylation is essential for the activation of replication origins and the subsequent unwinding of DNA. PHA-767491, as an ATP-competitive inhibitor of Cdc7, blocks the phosphorylation of MCM proteins, thereby preventing the initiation of DNA synthesis.[4] This leads to an S-phase arrest and ultimately induces apoptosis in cancer cells, which are often highly dependent on efficient DNA replication.

Inhibition of Cdk9 and Transcription:

Cdk9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a modification that is crucial for the transition from transcription initiation to productive elongation. By inhibiting Cdk9, PHA-767491 prevents the phosphorylation of RNAPII, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1. The downregulation of these survival proteins sensitizes cancer cells to apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the biological activity of compounds like PHA-767491.

Cdc7/Cdk9 Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

Prepare a solution of the kinase (Cdc7 or Cdk9) in kinase buffer at the desired concentration.

-

Prepare a solution of the appropriate substrate and ATP in kinase buffer.

-

Prepare serial dilutions of PHA-767491 in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of the diluted PHA-767491 or DMSO (vehicle control).

-

Add 2.5 µL of the kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and measure ADP production using a commercial luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the PHA-767491 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (e.g., using Resazurin)

This assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of PHA-767491 in cell culture media.

-

Remove the old media from the cell plate and add the media containing the different concentrations of PHA-767491. Include a vehicle control (DMSO).

-

-

Incubation and Viability Measurement:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add a resazurin-based solution (e.g., alamarBlue™) to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to the number of viable cells.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PHA-767491 concentration and determine the IC50 value.

-

Conclusion

PHA-767491 serves as a well-documented example of a "Compound CDC," demonstrating potent dual inhibitory activity against Cdc7 and Cdk9 kinases. Its mechanism of action, involving the disruption of both DNA replication and transcription, provides a strong rationale for its anti-cancer effects observed in a wide range of preclinical models. The quantitative data and experimental methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of Cdc kinase inhibitors as a promising class of therapeutic agents. The initial ambiguity surrounding the term "Compound CDC" highlights the importance of precise molecular identifiers in scientific communication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. apexbt.com [apexbt.com]

- 5. PHA 767491 hydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Proceed: "Compound CDC" Not Identified in Public Domain

No information could be retrieved for a substance specifically designated as "Compound CDC" within the public domain. Searches for "Compound CDC safety profile" and "Compound CDC toxicity studies" did not yield any relevant results for a specific chemical entity. The search results were predominantly related to the U.S. Centers for Disease Control and Prevention (CDC), which is a public health organization and not a compound.

It is possible that "Compound CDC" is an internal codename, a placeholder, or a misnomer for a different chemical substance. Without a specific chemical name, Chemical Abstracts Service (CAS) number, or another recognized identifier, it is not possible to conduct a meaningful search for its safety and toxicity data.

Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for "Compound CDC," cannot be generated at this time. To proceed, please provide a specific and recognized name for the compound of interest.

Application Notes and Protocols for Compound CDC (Cdc7 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, storage, and use of Compound CDC, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

Compound CDC is a small molecule inhibitor targeting Cdc7 kinase, a key regulator of the initiation of DNA replication.[1][2][3] By inhibiting Cdc7, this compound can block the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and apoptosis in cancer cells, where Cdc7 is often overexpressed.[2][3] These characteristics make Compound CDC a valuable tool for cancer research and a potential therapeutic agent.

Quantitative Data

The following table summarizes the key quantitative data for a representative Compound CDC, Cdc7-IN-1.

| Property | Value | Source |

| Molecular Weight | 409.82 g/mol | [4] |

| IC₅₀ | 0.6 nM (against Cdc7 kinase at 1 mM ATP) | [5] |

| Solubility in DMSO | ≥ 10 mM | [5] |

| Appearance | Solid | [4] |

| Storage (Solid) | -20°C | [4] |

| Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [5] |

Experimental Protocols

Preparation of a 10 mM Stock Solution of Compound CDC in DMSO

This protocol describes the preparation of a 10 mM stock solution of Compound CDC (using Cdc7-IN-1 as a representative example with a molecular weight of 409.82 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

-

Compound CDC (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Allow the vial of solid Compound CDC to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Carefully weigh out 1 mg of Compound CDC on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of Compound CDC (MW: 409.82 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 409.82 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L

-

Volume (µL) ≈ 244.0 µL

-

-

Dissolving the Compound: Add 244.0 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of Compound CDC.

-

Ensuring Complete Solubilization: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]

-

Preparation of Working Solutions: When needed, thaw a single aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or experimental buffer. It is critical to maintain the final DMSO concentration in cell-based assays below 0.5%, and preferably below 0.1%, to minimize solvent-induced toxicity or off-target effects.

Visualizations

Experimental Workflow: Compound CDC Stock Solution Preparation

Caption: Workflow for preparing a Compound CDC stock solution.

Signaling Pathway: Inhibition of DNA Replication Initiation by Compound CDC

References

Application Notes and Protocols for Phosphodiesterase-4 (PDE4) Inhibitors in In Vivo Mouse Models

A Note on "Compound CDC": Initial searches for a specific "Compound CDC" did not yield a clearly identified molecule for in vivo studies. However, the compound synonym CDC-801 was identified as a phosphodiesterase-4 (PDE4) inhibitor. Due to the limited availability of specific in vivo mouse model data for CDC-801, this document provides a generalized protocol and dosage information based on other well-characterized PDE4 inhibitors, such as Roflumilast and Ibudilast. This information is intended to serve as a guide for researchers and drug development professionals working with this class of compounds.

Data Presentation: In Vivo Dosage of PDE4 Inhibitors in Mouse Models

The following table summarizes in vivo dosage information for two representative PDE4 inhibitors, Roflumilast and Ibudilast, from preclinical studies in mouse models. This data can be used as a starting point for dose-ranging studies with novel PDE4 inhibitors.

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| Roflumilast | Bleomycin-induced lung injury (C57Bl/6J mice) | 1 and 5 mg/kg/day | Oral (p.o.) | Once daily | [1] |

| Lipopolysaccharide (LPS)-induced pulmonary neutrophilia (rats - relevant for methodology) | 0.3 µmol/kg | Oral (p.o.) | Single dose | [2] | |

| Ibudilast | Glioblastoma xenograft (immunocompromised Balb/c mice) | 5 and 20 mg/kg | Oral gavage | Daily | [3] |

| Krabbe's disease model (Twitcher mouse) | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | [4] | |

| Parkinson's disease model (MPTP-induced) | 40-50 mg/kg | Subcutaneous (s.c.) | Daily | [5] | |

| Spinal cord and sciatic nerve injury models (rats - relevant for methodology) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |

Signaling Pathway

Phosphodiesterase-4 (PDE4) inhibitors exert their effects by modulating intracellular signaling cascades. The primary mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP.[6][7] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[6] Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while suppressing the expression of pro-inflammatory mediators.[6]

Caption: PDE4 Inhibition Signaling Pathway

Experimental Protocols

This section provides a detailed methodology for the in vivo administration of a representative PDE4 inhibitor in a mouse model.

Objective: To evaluate the in vivo efficacy of a PDE4 inhibitor in a relevant mouse model of disease.

Materials:

-

PDE4 inhibitor compound (e.g., Roflumilast, Ibudilast, or a novel compound)

-

Vehicle for solubilization/suspension (e.g., 0.5% carboxymethylcellulose, saline, DMSO, cyclodextrin-based vehicles)

-

Male or female mice of appropriate strain and age for the disease model

-

Standard laboratory equipment for animal handling and dosing (e.g., gavage needles, syringes, scales)

Protocol for Oral Administration (Gavage):

-

Dosing Solution Preparation:

-

Accurately weigh the required amount of the PDE4 inhibitor based on the desired dose and the number of animals to be treated.

-

Prepare the vehicle solution. The choice of vehicle will depend on the solubility of the compound. For poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common. For soluble compounds, saline may be appropriate.

-

If using a suspension, gradually add the powdered compound to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.

-

-

Animal Handling and Dosing:

-

Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.

-

Weigh each mouse on the day of dosing to calculate the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse. For oral gavage, ensure the mouse is held firmly but without causing distress.

-

Insert the gavage needle carefully into the esophagus. The tip of the needle should reach the stomach.

-

Slowly administer the calculated volume of the dosing solution.

-

Observe the mouse for a few minutes after dosing to ensure there are no adverse reactions.

-

-

Treatment Schedule:

-

The frequency of administration will depend on the pharmacokinetic properties of the compound and the experimental design. As indicated in the table, once-daily administration is common for many PDE4 inhibitors.[1][4]

-

Administer the compound or vehicle to the respective control and treatment groups for the duration of the study.

-

Experimental Workflow Diagram:

Caption: In Vivo Dosing Workflow

References

- 1. Roflumilast, a phosphodiesterase 4 inhibitor, alleviates bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ibudilast sensitizes glioblastoma to temozolomide by targeting Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Compound CDC in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

The term "Compound CDC" can refer to two distinct areas of high-throughput screening (HTS) in drug discovery: Complement-Dependent Cytotoxicity (CDC) assays , a crucial tool for evaluating antibody-based therapeutics, and HTS assays for identifying modulators of Cell Division Cycle (CDC) proteins , which are critical targets in oncology and other diseases. This document provides detailed application notes and protocols for both interpretations to cater to a broad scientific audience.

Part 1: Complement-Dependent Cytotoxicity (CDC) Assays in High-Throughput Screening

Application Note

Introduction

Complement-dependent cytotoxicity (CDC) is a vital effector function of therapeutic antibodies, particularly in oncology. This process involves the activation of the complement system, a cascade of plasma proteins, initiated by an antibody bound to a target cell surface antigen. The cascade culminates in the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to cell lysis and death.[1] High-throughput screening (HTS) for CDC activity is essential in the early stages of antibody drug discovery to identify candidates with potent cell-killing capabilities.[2]

Principle of the Assay

The CDC assay quantifies the ability of an antibody to induce cell death in the presence of a complement source (typically human or rabbit serum). In an HTS format, target cells expressing a specific antigen are incubated with test antibodies and a source of complement. The degree of cell lysis is then measured using various detection methods, such as the release of intracellular enzymes (e.g., lactate dehydrogenase [LDH] or glyceraldehyde-3-phosphate dehydrogenase [GAPDH]) or the uptake of a fluorescent dye by dead cells.[1][3]

Applications in Drug Discovery

-

Primary Screening of Antibody Libraries: Rapidly screen large collections of monoclonal antibodies to identify those that can effectively mediate CDC.[2][4]

-

Lead Characterization and Optimization: Characterize the CDC potency (e.g., EC50) of lead antibody candidates and guide protein engineering efforts to enhance this effector function.

-

Lot-to-Lot Consistency Testing: Ensure the consistent biological activity of manufactured antibody lots.

-

Mechanism of Action Studies: Elucidate the contribution of CDC to the overall efficacy of a therapeutic antibody.

Signaling Pathway: The Classical Complement Pathway

The classical complement pathway is initiated by the binding of the C1 complex to the Fc region of an antibody-antigen complex on the target cell surface. This triggers a proteolytic cascade involving C4, C2, and C3, leading to the formation of the C5 convertase. The C5 convertase then cleaves C5, initiating the assembly of the Membrane Attack Complex (MAC) and subsequent cell lysis.[5][6][7]

Caption: The Classical Complement Activation Pathway.

Experimental Protocols

1. High-Throughput CDC Assay Using LDH Release

This protocol describes a common method for a 384-well plate format HTS CDC assay measuring the release of lactate dehydrogenase (LDH) from lysed cells.

Materials:

-

Target cells expressing the antigen of interest

-

Assay medium (e.g., RPMI 1640)

-

Test antibodies (e.g., hybridoma supernatants or purified antibodies)

-

Complement source (e.g., baby rabbit complement or human serum)

-

LDH detection kit

-

384-well clear-bottom assay plates

-

Lysis buffer (provided in LDH kit)

-

Stop solution (provided in LDH kit)

Workflow Diagram:

Caption: Workflow for a High-Throughput CDC Assay.

Procedure:

-

Cell Plating: Seed target cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of assay medium.

-

Antibody Addition: Add 5 µL of test antibody dilutions to the appropriate wells. Include a positive control (e.g., a known CDC-inducing antibody) and a negative control (e.g., an isotype control antibody or medium alone).

-

Opsonization: Incubate the plate for 15-30 minutes at room temperature to allow the antibodies to bind to the cells.

-

Complement Addition: Add 5 µL of complement source (e.g., baby rabbit complement diluted in assay medium) to each well. The final concentration of complement needs to be optimized but is typically between 5-15%.

-

CDC Reaction: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 10 µL of the supernatant to a new 384-well clear-bottom plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 10 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 10 µL of stop solution.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the following formula:

% Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Experimental Release: LDH signal from wells with cells, antibody, and complement.

-

Spontaneous Release: LDH signal from wells with cells and complement, but no antibody.

-

Maximum Release: LDH signal from wells with cells lysed with lysis buffer.

-

Data Presentation

Table 1: Representative Data for CDC HTS Assay

| Antibody Candidate | Target | Max Lysis (%) | EC50 (nM) | Z'-Factor |

| MAb-001 | CD20 | 85.2 | 0.5 | 0.78 |

| MAb-002 | CD20 | 25.6 | 12.3 | N/A |

| MAb-003 | HER2 | 72.1 | 1.2 | 0.72 |

| Isotype Control | N/A | <5 | >1000 | N/A |

EC50 values are calculated from dose-response curves. Z'-factor is a measure of assay quality, with values >0.5 indicating a robust assay.

Part 2: High-Throughput Screening for Modulators of Cell Division Cycle (CDC) Proteins

Application Note

Introduction

Cell Division Cycle (CDC) proteins are key regulators of the cell cycle and other fundamental cellular processes. The Rho GTPase family member, Cdc42, is a well-studied CDC protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] Aberrant Cdc42 signaling is implicated in various diseases, most notably in cancer, where it promotes cell proliferation, invasion, and metastasis.[7][9] This makes Cdc42 and its signaling pathways attractive targets for therapeutic intervention. High-throughput screening (HTS) is a powerful approach to identify small molecule inhibitors or activators of Cdc42.

Principle of the Assays

HTS assays for Cdc42 modulators can be broadly categorized into two types:

-

Biochemical Assays: These assays directly measure the biochemical activity of purified Cdc42 protein. A common format is a GTPase activity assay that measures the hydrolysis of GTP to GDP. Inhibitors would decrease this rate. Another approach is to measure the binding of Cdc42 to its downstream effectors (e.g., PAK1) or its interaction with regulatory proteins like GEFs (activators) and GAPs (deactivators).[10][11]

-

Cell-Based Assays: These assays measure the functional consequences of Cdc42 activity within a cellular context. Examples include cell migration/invasion assays, where inhibitors of Cdc42 would reduce the motility of cancer cells, or reporter gene assays that measure the activity of transcription factors downstream of Cdc42 signaling.[12][13]

Applications in Drug Discovery

-

Primary Screening of Compound Libraries: Identify novel small molecules that inhibit or activate Cdc42.

-

Hit-to-Lead Optimization: Guide the chemical optimization of initial hits to improve potency, selectivity, and drug-like properties.

-

Target Validation: Use selective modulators as chemical probes to investigate the biological roles of Cdc42 in various disease models.

-

Selectivity Profiling: Assess the selectivity of lead compounds against other related Rho GTPases (e.g., Rac1, RhoA) to minimize off-target effects.

Signaling Pathway: Cdc42 in Cancer Progression

Active, GTP-bound Cdc42 interacts with a variety of downstream effector proteins to regulate multiple signaling pathways that contribute to cancer. Key effectors include p21-activated kinases (PAKs), which influence cell motility and survival, and N-WASP, which regulates actin polymerization and invadopodia formation. These pathways ultimately drive processes like cell proliferation, migration, and invasion.[5]

Caption: Simplified Cdc42 Signaling Pathway in Cancer.

Experimental Protocols

1. Biochemical HTS for Cdc42 Inhibitors using a GTPase-Glo™ Assay

This protocol is adapted for a 384-well plate format to measure the GTPase activity of Cdc42.

Materials:

-

Purified recombinant Cdc42 protein

-

GTPase-Glo™ Reagent (Promega)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

384-well white, opaque assay plates

Procedure:

-

Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Cdc42 Addition: Add 5 µL of Cdc42 protein diluted in assay buffer to each well. The final protein concentration should be optimized to yield a robust signal.

-

GTPase Reaction: Add 5 µL of GTP substrate solution (from the GTPase-Glo™ kit) to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Detection:

-

Add 10 µL of GTPase-Glo™ Reagent to each well.

-

Incubate for 20-30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: A decrease in luminescence indicates inhibition of GTPase activity (more GTP remaining). Calculate the percent inhibition for each compound relative to the controls.